N-(4-(2-(((5-methyl-1,3,4-oxadiazol-2-yl)methyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide - 1203386-74-6

N-(4-(2-(((5-methyl-1,3,4-oxadiazol-2-yl)methyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide

Catalog Number: EVT-3000426
CAS Number: 1203386-74-6
Molecular Formula: C16H15N5O3S
Molecular Weight: 357.39
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Cyclodehydration of acylhydrazides: This method utilizes reagents like phosphorus oxychloride (POCl3) to dehydrate the acylhydrazide and form the oxadiazole ring. []
  • Reaction with carbon disulfide (CS2): This method involves the reaction of a hydrazide with CS2 in a basic medium to yield 1,3,4-oxadiazole-2(3H)-thiones. [, ]
  • Reaction with orthoesters: Heating carboxylic acid hydrazides with triethyl orthoesters (e.g., triethyl orthoacetate/orthobenzoate) leads to the formation of 1,3,4-oxadiazoles. []
Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazoles is characterized by a planar five-membered ring. Substituents on the ring can significantly influence the physicochemical properties and biological activities of the derivatives. [, , ]

  • Antibacterial agents: Several studies demonstrate the potential of 1,3,4-oxadiazole derivatives as antibacterial agents against both gram-positive and gram-negative bacteria. [, , , , ]
  • Antifungal agents: 1,3,4-oxadiazoles have shown promising antifungal activity against various fungal strains. [, ]
  • Anti-inflammatory agents: Some derivatives exhibit anti-inflammatory properties, making them potential candidates for treating inflammatory diseases. [, , ]
  • Anticancer agents: Certain 1,3,4-oxadiazole compounds have displayed cytotoxicity against cancer cell lines, suggesting potential as anticancer drugs. [, , ]
  • Anti-HIV agents: Studies have investigated the anti-HIV activity of some 1,3,4-oxadiazole derivatives. [, ]
  • Inhibitors of various enzymes: 1,3,4-oxadiazoles have been identified as inhibitors of enzymes such as urease, alkaline phosphatase, glycogen synthase kinase-3β, and others. [, , , , ]

N-[4(5-Methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl]benzamide/benzene sulfonamides (11a-n)

Compound Description: These compounds are a series of substituted N-[4(5-methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-y1] benzamide/benzene sulfonamides synthesized and studied for their anti-inflammatory and anticancer properties []. They were synthesized via sodium borohydride reduction of the corresponding substituted N-(benzoylimino)-4-(5-methyl/5-phenyl-1,3,4-oxadiazol-2yl) pyridinium ylide (10a-n) in absolute ethanol.

Relevance: These compounds share the presence of a 1,3,4-oxadiazole ring substituted at the 5-position with either a methyl or phenyl group, similar to the 5-methyl-1,3,4-oxadiazole moiety in N-(4-(2-(((5-methyl-1,3,4-oxadiazol-2-yl)methyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide. Additionally, they both feature a benzamide group connected to a nitrogen atom within their structures.

3-({5-((2-Amino-1,3-thiazol-4-yl)methyl)-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(un/substituted-phenyl)propanamides (7a-l)

Compound Description: This series of bi-heterocyclic propanamides incorporates both a 1,3-thiazole and a 1,3,4-oxadiazole ring within its structure []. These compounds were synthesized and evaluated for their urease inhibitory potential and cytotoxicity. They exhibited promising urease inhibition activity and were determined to be less cytotoxic agents.

Relevance: This series, like N-(4-(2-(((5-methyl-1,3,4-oxadiazol-2-yl)methyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide, features a 1,3,4-oxadiazole ring and a thiazole ring. Furthermore, both structures include an amide group linked to a substituted phenyl ring.

2,6-Difluoro-N-(2'-methyl-3'-(4-methyl-5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-yl)benzamide (Compound 36)

Compound Description: This compound is a potent and selective calcium release-activated calcium (CRAC) channel inhibitor. It displayed remarkable potency, selectivity, and a favorable pharmacokinetic profile []. Preclinical studies in rheumatoid arthritis models demonstrated its efficacy and safety, leading to its advancement to Phase 1 clinical trials.

Relevance: While not directly sharing a thiazole ring, this compound features a 1,3,4-oxadiazole ring substituted with a methyl group at the 4-position and an oxygen at the 5-position, similar to the 5-methyl-1,3,4-oxadiazole moiety in N-(4-(2-(((5-methyl-1,3,4-oxadiazol-2-yl)methyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide. Moreover, both compounds possess a benzamide group.

2-{[5-(aralkyl/aryl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamides (8a-r)

Compound Description: This series of bi-heterocyclic acetamides comprises a 1,3-thiazole and a 1,3,4-oxadiazole ring linked by a sulfur atom []. The compounds were evaluated for their potential therapeutic applications against Alzheimer's disease and diabetes through in-silico studies and in-vitro enzyme inhibition assays.

Relevance: These compounds exhibit a high degree of structural similarity to N-(4-(2-(((5-methyl-1,3,4-oxadiazol-2-yl)methyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide, incorporating both a 1,3,4-oxadiazole and a 1,3-thiazole ring. Furthermore, both structures feature an acetamide group connected to the thiazole ring.

4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]benzamide

Compound Description: This compound features a 1,3,4-oxadiazole ring substituted with a thioxo group at the 5-position, connected to a butyl chain with a methyl substituent, and linked to a chlorobenzamide group []. The crystal structure of this compound was analyzed, revealing a dihedral angle between the 4-chlorophenyl and 1,3,4-oxadiazole rings and an anti-orientation of the amide N—H and C=O bonds.

Relevance: While the 1,3,4-oxadiazole ring substitution differs from N-(4-(2-(((5-methyl-1,3,4-oxadiazol-2-yl)methyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide, both structures possess a 1,3,4-oxadiazole ring and a benzamide group. Additionally, both contain a substituted alkyl chain connected to the oxadiazole ring.

N-[4-Methyl-3-(4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl)thiazol-2(3H)-ylidene]benzamide

Compound Description: This compound combines a thiazole and a 1,3,4-oxadiazole ring system with a benzamide substituent []. The compound exhibited significant antibacterial activity and was characterized through spectroscopic techniques. QSAR and molecular docking studies were conducted to understand its structure-activity relationship and mode of interaction.

Relevance: Similar to N-(4-(2-(((5-methyl-1,3,4-oxadiazol-2-yl)methyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide, this compound features a 1,3,4-oxadiazole and thiazole ring system, along with a benzamide group. It showcases the potential for antibacterial activity in compounds containing these structural motifs.

N-(5-(alkylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide analogues (6a–i)

Compound Description: These benzamide derivatives containing an alkylthio-substituted 1,3,4-oxadiazole moiety were synthesized as alkaline phosphatase inhibitors []. Biological testing revealed that these compounds exhibit good to excellent alkaline phosphatase inhibitory activity, with compound 6i demonstrating the highest potency.

Relevance: These compounds, like N-(4-(2-(((5-methyl-1,3,4-oxadiazol-2-yl)methyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide, contain a 1,3,4-oxadiazole ring and a benzamide group. This highlights the potential for modifying the substituents on the oxadiazole ring to influence its biological activity, particularly towards enzyme inhibition.

2-Methyl-N-(5-methyl-1,3,4-oxadiazol-2-yl)-3-(methylsulfonyl)-4-(trifluoromethyl)benzamide

Compound Description: This compound is a benzamide derivative with a 5-methyl-1,3,4-oxadiazole substituent. A new, thermodynamically stable crystalline modification of this compound was developed [], offering advantages for the stability of suspension formulations.

Relevance: This compound, like N-(4-(2-(((5-methyl-1,3,4-oxadiazol-2-yl)methyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide, features a benzamide group and a 5-methyl-1,3,4-oxadiazole moiety, emphasizing the importance of this core structure for potential pharmaceutical applications.

Substituted -N-(5-((7-Methyl-2-Oxo-2H-Chromen-4-yl)-Methyl)-1,3,4-Thiadiazol-2-yl)-Benzamide Derivatives (4a-j)

Compound Description: This series of coumarin-thiadiazole amide derivatives was synthesized and evaluated for in vitro antitubercular activity []. The synthesis employed TBTU as a coupling reagent to achieve high yields in mild conditions. The presence of electron-withdrawing substituents on the aromatic side chain showed promising anti-tubercular activity.

Relevance: This series, while featuring a 1,3,4-thiadiazole ring instead of a 1,3,4-oxadiazole ring as in N-(4-(2-(((5-methyl-1,3,4-oxadiazol-2-yl)methyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide, shares the benzamide motif and the presence of a methyl-substituted heterocycle.

Properties

CAS Number

1203386-74-6

Product Name

N-(4-(2-(((5-methyl-1,3,4-oxadiazol-2-yl)methyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide

IUPAC Name

N-[4-[2-[(5-methyl-1,3,4-oxadiazol-2-yl)methylamino]-2-oxoethyl]-1,3-thiazol-2-yl]benzamide

Molecular Formula

C16H15N5O3S

Molecular Weight

357.39

InChI

InChI=1S/C16H15N5O3S/c1-10-20-21-14(24-10)8-17-13(22)7-12-9-25-16(18-12)19-15(23)11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3,(H,17,22)(H,18,19,23)

InChI Key

UXHHDQWNHNTYLT-UHFFFAOYSA-N

SMILES

CC1=NN=C(O1)CNC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CC=C3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.